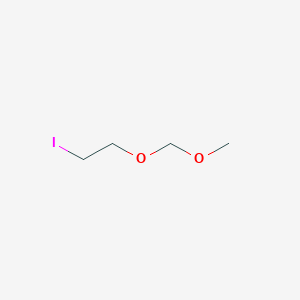

1-Iodo-2-methoxymethoxyethane

Description

Significance of Alkyl Iodides as Versatile Synthetic Intermediates

Alkyl halides are a cornerstone of organic synthesis, acting as key precursors for the formation of a wide array of functional groups. studywithshaivvi.com They are characterized by a polarized carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgbits-pilani.ac.in This reactivity is the basis for one of the most fundamental transformations in organic chemistry: the nucleophilic substitution reaction. chemsrc.com

Among the common alkyl halides, alkyl iodides are particularly valued for their high reactivity. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group. libretexts.org This characteristic leads to faster reaction rates in nucleophilic substitution reactions compared to alkyl bromides or chlorides. libretexts.org Consequently, alkyl iodides are highly effective electrophiles in SN2 reactions, which are concerted, single-step processes crucial for constructing new carbon-carbon and carbon-heteroatom bonds. libretexts.orgpressbooks.pub Their utility is demonstrated in a variety of transformations, including the formation of ethers, amines, and new carbon frameworks through reactions with appropriate nucleophiles.

Role of Acetal (B89532) Ethers in Organic Synthesis and Protecting Group Chemistry

Acetal ethers, and specifically the methoxymethyl (MOM) ether, play a critical role in the strategic execution of complex multi-step organic syntheses. adichemistry.com The primary function of the MOM group is to act as a protecting group for hydroxyl functionalities. adichemistry.comresearchgate.net In a molecule with multiple reactive sites, it is often necessary to temporarily block the reactivity of one functional group to allow a chemical transformation to occur selectively at another site. lumenlearning.com

The MOM group is an acetal, which is generally stable under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents. adichemistry.comlumenlearning.com This stability makes it an ideal choice for protecting alcohols while other parts of the molecule undergo reactions with strong nucleophiles or bases, such as in Grignard reactions. adichemistry.com The MOM ether can be introduced by reacting an alcohol with a reagent like chloromethyl methyl ether. adichemistry.com Crucially, the MOM group can be readily removed (deprotected) under acidic conditions to regenerate the original hydroxyl group. adichemistry.comresearchgate.net This ability to be selectively introduced and removed is the hallmark of an effective protecting group.

Overview of 1-Iodo-2-methoxymethoxyethane in the Context of Bifunctional Reagents

The compound This compound is a prime example of a bifunctional reagent, a class of molecules that possess two distinct reactive sites. sathyabama.ac.innih.gov Such reagents are of great interest in organic synthesis because they can be used to build molecular complexity in an efficient manner. nih.govresearchgate.net The structure of this compound contains both a reactive primary alkyl iodide and a stable MOM ether.

This unique combination of functional groups suggests a dual role in synthesis. The carbon atom attached to the iodine is a strong electrophilic center, poised to react with a wide range of nucleophiles in substitution reactions. Simultaneously, the MOM ether provides a protected hydroxyl group. This latent hydroxyl group can be unveiled at a later synthetic stage through deprotection. This bifunctional nature allows for a sequence of reactions where the iodo group is first displaced by a nucleophile to form a new bond, and subsequently, the MOM group is cleaved to reveal a hydroxyl group for further functionalization. While direct, extensive research on this compound is not widely published, the utility of structurally related iodo-MOM ether compounds is noted in the patent literature for the synthesis of complex molecules, highlighting the synthetic potential of this class of bifunctional reagents. google.com For instance, 2-Iodo-3-(methoxymethoxy)benzyl alcohol has been used as an intermediate in the synthesis of carbacyclin (B161070) analogs. google.com

Data Tables

Table 1: Physicochemical and Reactivity Characteristics of Constituent Functional Groups

| Functional Group | Key Characteristics | Typical Reactions |

| Primary Alkyl Iodide | Excellent leaving group (I⁻), Electrophilic carbon center. libretexts.org | Nucleophilic Substitution (SN2), Elimination (E2). chemsrc.com |

| Methoxymethyl (MOM) Ether | Acetal protecting group, Stable to basic and nucleophilic conditions, Cleaved by acid. adichemistry.comresearchgate.net | Acid-catalyzed hydrolysis (Deprotection). adichemistry.com |

Table 2: Potential Synthetic Transformations of this compound

| Reagent(s) | Reaction Type | Product Type |

| 1. Nucleophile (e.g., R-O⁻, R₂N⁻, CN⁻) 2. Acidic workup (e.g., HCl/H₂O) | Sequential Nucleophilic Substitution and Deprotection | Functionalized ethanol (B145695) derivative |

| Strong, non-nucleophilic base | Elimination (E2) | Methoxymethoxyethene |

| Reducing agent (e.g., LiAlH₄) | Reduction | Methyl methoxymethyl ether |

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-(methoxymethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWHVTFBSVIBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Considerations and Nomenclature of 1 Iodo 2 Methoxymethoxyethane

Systematic IUPAC Naming Conventions for Halogenated Acetal (B89532) Ethers

The formal name, 1-Iodo-2-methoxymethoxyethane, is derived following the systematic rules for nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org For a molecule with multiple functional groups like this one, the naming process involves identifying a principal parent chain and treating other groups as substituents.

In the case of this compound, neither the halogen nor the ether/acetal functional groups are given a suffix in the name; they are both treated as prefixes. chemistrysteps.com The longest continuous carbon chain is a two-carbon chain, which gives the parent name "ethane".

The substituents are an iodine atom and a methoxymethoxy group.

The iodine atom is named with the prefix "iodo-".

The -O-CH₂-O-CH₃ group is named as a "methoxymethoxy-" substituent. This name itself is derived by treating a methoxy (B1213986) group (-OCH₃) as a substituent on a parent methoxy group (-OCH₃).

The ethane (B1197151) chain is numbered to give the substituents the lowest possible locants (positions). Numbering from the carbon attached to the iodine gives the locants 1 and 2. Alphabetizing the prefixes ("iodo" before "methoxymethoxy") leads to the systematic name This compound .

Table 1: IUPAC Nomenclature Breakdown for this compound

| Component | Identification | IUPAC Rule | Resulting Name Fragment |

|---|---|---|---|

| Parent Chain | Longest continuous carbon chain | Two carbons | Ethane |

| Substituent 1 | Halogen atom (-I) | Halogens are named as prefixes (e.g., fluoro-, chloro-, bromo-, iodo-). wikipedia.org | Iodo- |

| Substituent 2 | Acetal ether group (-OCH₂OCH₃) | Complex alkoxy groups are named as substituted alkoxy groups. Here, a methoxy group substitutes another methoxy group. chemistrysteps.combyjus.com | Methoxymethoxy- |

| Numbering | Locating substituents | The chain is numbered to assign the lowest possible numbers to the substituents. | 1-Iodo, 2-Methoxymethoxy |

| Final Assembly | Assembling the name | Prefixes are alphabetized and placed before the parent chain name. | this compound |

Electronic Structure and Reactivity Implications of Adjacent Functional Groups

The reactivity of this compound is governed by the electronic properties of the iodo and methoxymethoxy functional groups and their mutual influence.

Electronic Properties of Functional Groups:

Iodo Group (-I): The C-I bond is relatively weak and highly polarizable. Iodine is electronegative, exerting an electron-withdrawing inductive effect (-I) on the carbon atom it is attached to. This polarization creates a partial positive charge (δ+) on C1, making it an electrophilic center. Crucially, the iodide ion (I⁻) is an excellent leaving group, which is a primary determinant of the molecule's reactivity.

Methoxymethoxy Group (-OCH₂OCH₃): This acetal group also has a significant electronic impact. The oxygen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. However, the lone pairs on the oxygens can be donated through resonance-like hyperconjugative interactions. youtube.com This dual nature influences the electron density across the molecule.

Reactivity Implications: The primary site of reactivity is the electrophilic carbon atom (C1) bonded to the iodine. The presence of the adjacent methoxymethoxy group modulates this reactivity. The electronegative oxygens in the MOM group can enhance the partial positive charge on C1 through induction, making it more susceptible to attack by nucleophiles.

The most probable reaction for this compound is a nucleophilic substitution (Sₙ2) reaction , where a nucleophile attacks C1 and displaces the iodide leaving group.

Furthermore, the methoxymethoxy group itself has characteristic reactivity. Acetals are stable under neutral and basic conditions but are readily cleaved under aqueous acidic conditions. This makes the MOM group a common protecting group for alcohols in organic synthesis. In this molecule, the MOM group can be considered a protected form of a hydroxyl group. Treatment with acid would hydrolyze the acetal to yield 2-iodoethanol, formaldehyde, and methanol.

Table 3: Electronic Effects and Predicted Reactivity

| Functional Group / Feature | Electronic Effect | Implication for Reactivity |

|---|---|---|

| C-I Bond | Polarized (Cδ+-Iδ-), weak bond. | C1 is an electrophilic center; I⁻ is a good leaving group. Favors nucleophilic substitution. |

| Iodine Atom | Weak inductive withdrawal (-I). High polarizability. | Enhances electrophilicity of C1. Stabilizes transition states in substitution reactions. |

| Methoxymethoxy Group | Strong inductive withdrawal (-I) from oxygens. Potential electron donation from oxygen lone pairs. | Increases the electrophilicity of the ethyl backbone. The acetal linkage is labile to acid. |

Synthetic Methodologies for 1 Iodo 2 Methoxymethoxyethane

Purity and Isomeric Control in Synthesis

Achieving high purity and ensuring the correct isomeric structure are critical in the synthesis of 1-Iodo-2-methoxymethoxyethane. Since there are no stereocenters in the molecule, isomeric control primarily relates to avoiding the formation of constitutional isomers, which is generally not a significant issue with the described synthetic routes when appropriate starting materials are used.

The purity of the final product is highly dependent on the chosen synthetic method and the subsequent purification process. For methods involving the Finkelstein reaction, the precipitation of the sodium halide byproduct greatly aids in purification. wikipedia.org However, residual starting materials or solvent impurities may still be present.

In methods involving direct iodination of 2-methoxymethoxyethanol, side reactions can occur, necessitating careful control of reaction conditions. For instance, using an excess of hydroiodic acid can help to suppress competing pathways.

Purification techniques are crucial for obtaining a high-purity product. Fractional distillation under reduced pressure is a common method used to purify this compound, as iodine-containing compounds can be sensitive to heat. Column chromatography is another effective technique for removing impurities and isolating the desired product. The purity of the final compound is often verified using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity and Mechanistic Studies of 1 Iodo 2 Methoxymethoxyethane

Nucleophilic Substitution Pathways at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 1-Iodo-2-methoxymethoxyethane is the primary site of reactivity. The iodine atom is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻). Consequently, this compound readily undergoes nucleophilic substitution reactions where a nucleophile replaces the iodide. These reactions can proceed through different mechanistic pathways, primarily the S(_N)2 and, less commonly for a primary halide, the S(_N)1 pathway.

S(_N)2 Reaction Mechanisms and Stereochemical Outcomes

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is the dominant pathway for this compound, as is typical for primary alkyl halides. libretexts.orgchemistrysteps.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.

The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[CH₃OCH₂OCH₂CH₂I][Nu⁻]. chemistrysteps.com The transition state of an S(_N)2 reaction involves a pentacoordinate carbon atom, where the nucleophile and the leaving group are positioned 180° apart. dalalinstitute.com This backside attack dictates a specific stereochemical outcome known as inversion of configuration. If the reaction were to be carried out on a chiral isotopically-labeled variant of this compound, the product would exhibit the opposite stereochemistry at the carbon center.

The methoxymethyl (MOM) ether group (–OCH₂OCH₃) is primarily an electron-withdrawing group due to the inductive effect of the oxygen atoms, which can slightly increase the electrophilicity of the α-carbon and facilitate nucleophilic attack. However, the MOM group is also sterically larger than a simple methoxy (B1213986) group, which could potentially hinder the approach of a bulky nucleophile, though this effect is generally minimal for a primary halide. fiveable.me

S(_N)1 Reaction Mechanisms and Carbocation Stability Considerations

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is generally disfavored for primary alkyl halides like this compound. This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then captured by the nucleophile. wikipedia.org

The rate-determining step is the formation of the carbocation. iitk.ac.in Primary carbocations are notoriously unstable, making their formation energetically prohibitive under normal conditions. Therefore, S(_N)1 reactions are highly unlikely for this substrate unless promoted by strong Lewis acids or under conditions that could facilitate a rearrangement to a more stable carbocation, which is not structurally feasible in this case.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where the elements of hydrogen iodide (HI) are removed to form an alkene, specifically methoxymethyl vinyl ether. This typically occurs in the presence of a base.

E1 and E2 Mechanisms

E2 Mechanism: The E2 (Elimination Bimolecular) mechanism is the most probable elimination pathway for this substrate. It is a concerted, one-step process where a base removes a proton from the β-carbon (C-2) at the same time the C=C double bond is formed and the iodide leaving group departs from the α-carbon (C-1). youtube.com The rate is second-order, depending on the concentration of both the substrate and the base (Rate = k[Substrate][Base]). libretexts.org This pathway is favored by strong bases. libretexts.orgyoutube.com For the E2 mechanism to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. In this conformation, the hydrogen on the β-carbon and the leaving group on the α-carbon are in the same plane but on opposite sides of the C-C bond. libretexts.org

E1 Mechanism: The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. iitk.ac.in In the second step, a weak base removes a proton from the β-carbon to form the alkene. Because it relies on the formation of an unstable primary carbocation, the E1 pathway is highly unlikely for this compound and would only compete with S(_N)1 reactions under conditions that favor carbocation formation, which are not typical for this substrate. youtube.com

Regioselectivity and Stereoselectivity in Elimination

For this compound, the concepts of regioselectivity and stereoselectivity are simplified because there is only one β-carbon with hydrogen atoms, and the resulting alkene, methoxymethyl vinyl ether (CH₂=CHOCH₂OCH₃), cannot exist as stereoisomers (E/Z isomers).

Regioselectivity: This principle applies when there are multiple, non-equivalent β-carbons, leading to the possibility of different constitutional isomers of the alkene product. chemistrysteps.com Since this compound has only one type of β-hydrogen (on C-2), only one regioisomeric product, methoxymethyl vinyl ether, can be formed. Therefore, regioselectivity according to Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene with bulky bases) is not a consideration. chemistrysteps.comkhanacademy.org

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another (e.g., trans vs. cis). Since the product alkene has two hydrogen atoms on one of its sp² carbons, no E/Z isomerism is possible. Thus, stereoselectivity in the context of alkene geometry is not applicable.

The primary factor determining the success of elimination is the strength and steric bulk of the base used. A strong, hindered base like potassium tert-butoxide is an excellent choice to promote the E2 reaction while minimizing the competing S(_N)2 reaction. libretexts.org

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is the weaker of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical species. This reactivity is a cornerstone of its application in various synthetic methodologies.

Generation of Alkyl Radicals

The primary pathway to generating an alkyl radical from this compound involves the homolytic cleavage of the carbon-iodine bond. This process can be initiated through several methods, most commonly via photolysis or the use of radical initiators. For instance, the use of tri-n-butyltin hydride (Bu3SnH) in the presence of an initiator like azobisisobutyronitrile (AIBN) is a classic method for generating the corresponding 2-(methoxymethoxy)ethyl radical. The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the iodine atom from this compound.

Recent advancements have also explored the use of photoredox catalysis to generate these radicals under milder conditions. In such systems, a photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) process with the iodoalkane, leading to the formation of the desired alkyl radical and the oxidized or reduced form of the catalyst.

Radical Cyclization and Addition Reactions

The 2-(methoxymethoxy)ethyl radical, once generated, is a versatile intermediate that can participate in a variety of intermolecular and intramolecular reactions. Its utility is particularly pronounced in radical cyclization reactions to form heterocyclic structures. For example, this radical can be added to an appropriately positioned double or triple bond within the same molecule to construct five- or six-membered rings.

In intermolecular additions, the 2-(methoxymethoxy)ethyl radical can add across the π-system of alkenes and alkynes. These addition reactions are highly valuable for the formation of new carbon-carbon bonds. The regioselectivity of the addition is often governed by the stability of the resulting radical adduct.

Reactions Involving the Methoxymethoxy Ether Moiety

The methoxymethoxy (MOM) group in this compound serves as a protecting group for the primary alcohol. Its reactivity, particularly its cleavage and stability under various conditions, is a critical consideration in synthetic planning.

Cleavage of the Methoxymethoxy Group (Deprotection)

The removal of the MOM group, or deprotection, is a common transformation and can be achieved under acidic conditions. A variety of protic and Lewis acids can be employed for this purpose. The mechanism typically involves the protonation or coordination of one of the ether oxygens, followed by cleavage of the acetal (B89532).

| Reagent/Condition | Description |

| Trifluoroacetic acid (TFA) | Often used in a mixture with dichloromethane (B109758) or water for efficient cleavage. |

| Hydrochloric acid (HCl) | Aqueous solutions of HCl are effective for MOM deprotection. |

| Acetic Acid | Can be used, often at elevated temperatures, for the removal of the MOM group. |

| Lewis Acids (e.g., MgBr2) | Can mediate the cleavage of MOM ethers, sometimes offering greater selectivity. |

Stability under Various Reaction Conditions

A key advantage of the MOM group is its stability under a range of reaction conditions, which allows for selective manipulation of other functional groups within a molecule.

Basic Conditions: The MOM ether is generally stable to strong bases such as sodium hydroxide (B78521) and potassium carbonate, as well as to organometallic reagents like Grignard reagents and organolithiums.

Reductive Conditions: It is robust under many reductive conditions, including catalytic hydrogenation (e.g., H2/Pd-C) and hydride reductions with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4).

Oxidative Conditions: The MOM group is resistant to many common oxidizing agents, such as those based on chromium (e.g., PCC, PDC) and manganese (e.g., KMnO4), as well as Swern and Dess-Martin oxidations.

Lewis Acid Mediated Transformations

Beyond deprotection, Lewis acids can mediate other transformations of the methoxymethoxy ether moiety. For instance, in the presence of a Lewis acid and a suitable nucleophile, the MOM group can be displaced. The specific outcome of these reactions is highly dependent on the substrate, the Lewis acid employed, and the reaction conditions. For example, treatment with a Lewis acid in the presence of a thiol can lead to the formation of a thioacetal.

Synthetic Utility and Applications of 1 Iodo 2 Methoxymethoxyethane in Complex Molecule Synthesis

As an Electrophilic Building Block for Carbon-Carbon Bond Formation

Alkyl iodides are generally potent electrophiles in carbon-carbon bond-forming reactions due to the excellent leaving group ability of the iodide ion. The presence of the MOM ether in 1-Iodo-2-methoxymethoxyethane provides an acid-labile protecting group for a hydroxyl function, making it a potential bifunctional reagent in multi-step synthesis. However, specific examples of its use are not documented.

Alkylation of carbanions and enolates with alkyl halides is a fundamental strategy for C-C bond formation. uwo.ca182.160.97libretexts.org In a typical reaction, a strong base is used to deprotonate a carbon atom adjacent to an electron-withdrawing group (like a carbonyl or nitrile), generating a nucleophilic enolate or carbanion. 182.160.97 This nucleophile then displaces a halide from an electrophilic carbon source in an S(_N)2 reaction. libretexts.org

Despite the general utility of alkyl iodides as electrophiles in these reactions, published studies detailing the specific use of this compound as an alkylating agent for enolates or other carbanions could not be identified. Research on similar compounds, such as 1-Iodo-2-methoxyethane, shows they can be used as alkylating agents. For instance, the alkylation of tributyltin enolates with methyl iodide has been demonstrated in the presence of a chromium (salen) complex catalyst. princeton.edu However, no such data exists specifically for this compound.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, often between an organometallic reagent and an organic halide. nrochemistry.comnih.gov The reactivity of the organic halide typically follows the trend I > Br > Cl > OTf. wikipedia.org Given that this compound is an alkyl iodide, it would be expected to serve as a suitable electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: Involves the reaction of an organoboron compound with an organic halide. utdallas.edu

Stille Coupling: Utilizes an organotin compound.

Negishi Coupling: Employs an organozinc reagent.

A thorough search of the literature did not yield any specific examples of Negishi, Stille, or Suzuki-Miyaura cross-coupling reactions utilizing this compound as a substrate. While these reactions are widely applied in organic synthesis, their application to this specific molecule has not been reported. nrochemistry.comutdallas.edu

Organolithium and Grignard reagents are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases. wikipedia.orgebsco.com They are typically prepared by the reaction of an organic halide with lithium or magnesium metal, respectively. libretexts.orglibretexts.org The resulting organometallic species can then react with a wide range of electrophiles, such as carbonyl compounds (aldehydes, ketones, esters) and epoxides, to form new carbon-carbon bonds. organicchemistrydata.orgmasterorganicchemistry.com

The formation of a Grignard or organolithium reagent from this compound would involve the reaction of the C-I bond with magnesium or lithium metal. However, intramolecular reactions can be a concern with molecules containing ether functionalities, which can potentially be cleaved by highly reactive organometallic reagents. No specific procedures or studies on the successful formation and subsequent reaction of the Grignard or organolithium reagent derived from this compound are documented in the scientific literature.

As a Precursor for Other Functional Groups

The carbon-iodine bond is a versatile functional group that can be transformed into other moieties through various chemical reactions.

The reduction of a carbon-iodine bond to a carbon-hydrogen bond is a common transformation in organic synthesis. This can be achieved using various methods, including catalytic hydrogenation (e.g., H(_2), Pd/C), radical reduction (e.g., AIBN, Bu(_3)SnH), or hydride reagents. The reaction effectively replaces the iodine atom with a hydrogen atom. For related compounds like 1-Iodo-2-(2-methoxyethoxy)ethane, reduction can form the corresponding alcohol, 2-(2-methoxyethoxy)ethanol. However, specific conditions and yields for the reduction of this compound have not been reported.

Alkyl halides can undergo elimination reactions to form alkenes. cognitoedu.org This process, known as dehydrohalogenation, typically involves treating the substrate with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to remove a proton from the β-carbon and the halide from the α-carbon. aakash.ac.inmsu.edu For this compound, an E2 elimination reaction would be expected to yield methoxymethoxyethene. Despite the plausibility of this reaction, no specific examples or established protocols for the conversion of this compound to an alkene are available in the literature. Conversion to an alkyne would require a di-halide precursor and is not applicable to this molecule.

Formation of Other Halogenated or Oxygenated Derivatives

The primary alkyl iodide in this compound is a versatile functional group that can be readily converted into other classes of compounds. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the transformation of this compound into a variety of other halogenated or oxygenated derivatives, expanding its synthetic utility.

Halogen exchange, most notably the Finkelstein reaction, can be employed to replace the iodo group with other halogens. While converting an iodide to a bromide or chloride is thermodynamically unfavorable, it can be driven by Le Châtelier's principle using a large excess of the halide salt or by exploiting differential solubility. More practically, the iodide can be substituted with fluoride (B91410) using sources like silver(I) fluoride (AgF).

Substitution reactions with oxygen-based nucleophiles are highly efficient. The reaction with hydroxides or alkoxides proceeds via an SN2 mechanism to yield alcohols or ethers, respectively. These transformations are typically performed under basic or neutral conditions, which preserves the acid-sensitive MOM ether.

| Starting Material | Reagent(s) | Product | Derivative Type |

| This compound | AgF | 1-Fluoro-2-methoxymethoxyethane | Halogenated |

| This compound | NaOH (aq) | 2-(Methoxymethoxy)ethanol | Oxygenated |

| This compound | NaOR' | 1-Alkoxy-2-methoxymethoxyethane | Oxygenated |

| This compound | R'COOAg | 2-(Methoxymethoxy)ethyl ester | Oxygenated |

Strategic Application as a Bifunctional Reagent in Multi-Step Syntheses

The true synthetic power of this compound lies in its nature as a bifunctional, two-carbon building block. It can be envisioned as a protected form of a 2-hydroxyethyl cation synthon, allowing for the introduction of a –CH₂CH₂OH fragment in a masked form. The two functional groups—the iodide and the MOM ether—exhibit different chemical reactivities, enabling their selective manipulation in a synthetic sequence.

Orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the deprotection or reaction of one functional group without affecting another. thieme-connect.de this compound is a classic example of a reagent with orthogonal functionality.

Reactivity of the Iodo Group : The carbon-iodine bond is susceptible to nucleophilic attack under basic or neutral conditions. It readily reacts with a wide array of nucleophiles, including amines, thiols, cyanides, and carbanions (e.g., from organocuprates or malonic esters). Furthermore, it is an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are typically performed under conditions to which the MOM ether is completely inert. ufms.br

Reactivity of the Methoxymethoxy (MOM) Group : The MOM ether is an acetal (B89532), which functions as a protecting group for the primary alcohol. thieme-connect.de It is exceptionally stable to basic, nucleophilic, reductive, and oxidative conditions. However, it is readily cleaved under acidic conditions (both Brønsted and Lewis acids) to reveal the parent alcohol. organic-chemistry.orgmasterorganicchemistry.com This acid-lability is the key to its role as a protecting group and is the basis of its orthogonality with the iodo group.

| Functional Group | Reactive Towards | Stable Towards |

| Iodo (-I) | Nucleophiles (e.g., R₂NH, RS⁻, CN⁻), Organometallics, Reducing Agents (e.g., LiAlH₄), Transition Metal Catalysts (e.g., Pd, Cu) | Mild acidic and all basic conditions |

| MOM Ether (-OCH₂OCH₃) | Strong Acids (e.g., HCl, TFA), Lewis Acids (e.g., BBr₃, TiCl₄) | Basic conditions, Nucleophiles, Organometallics, Reducing Agents, Oxidizing Agents |

The orthogonal nature of the iodo and MOM groups allows for precise, sequential modifications. A common strategy involves first utilizing the reactivity of the alkyl iodide to form a new carbon-carbon or carbon-heteroatom bond. After this initial coupling step, the MOM group can be removed to unveil the primary hydroxyl group, which can then participate in subsequent reactions such as oxidation, esterification, or another coupling reaction.

A representative synthetic sequence is as follows:

Step 1: Functionalization of the Iodide : this compound is treated with a suitable nucleophile (Nu⁻). The nucleophile displaces the iodide via an SN2 reaction, forming a new bond while the MOM ether remains unaffected.

Step 2: Deprotection of the MOM Ether : The product from Step 1 is subjected to acidic conditions (e.g., aqueous HCl in THF). The MOM ether is hydrolyzed, liberating the primary alcohol.

This two-step sequence effectively allows for the nucleophilic introduction of a 2-hydroxyethyl moiety onto a target molecule.

Applications in the Synthesis of Natural Products and Pharmaceutical Intermediates

The unique reactivity profile of this compound and its analogues makes it a useful building block in the synthesis of complex, biologically active molecules. The ability to introduce a protected two-carbon chain is a common requirement in the assembly of pharmaceutical agents and natural products. rsc.orgnih.govrroij.comfrontiersin.org

A notable application of this scaffold is in the synthesis of potential pharmaceutical intermediates. For instance, the bromo-analogue, 1-bromo-2-(methoxymethoxy)ethane (B54506), was used in the synthesis of S-substituted 5-allyl-6-benzyl-2-thioxopyrimidin-4(1H)-one derivatives, which were investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov In this synthesis, the halogenated reagent was used to alkylate the sulfur atom of the thioxopyrimidine core.

The specific reaction involved the S-alkylation of 5-allyl-6-benzyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 1-bromo-2-(methoxymethoxy)ethane in the presence of potassium carbonate in DMF to afford the target compound. nih.gov This demonstrates the utility of the halo(methoxymethoxy)ethane scaffold in building out molecular complexity for drug discovery programs. The MOM-protected side chain could, in subsequent steps, be deprotected to the alcohol for further derivatization to explore structure-activity relationships.

Similarly, the strategic use of a molecule containing both an iodo group and a MOM ether has been documented in a patent for the synthesis of carbacyclin (B161070) analogs, highlighting the value of this combination of functional groups in constructing complex therapeutic candidates. google.com

| Key Intermediate | Synthetic Target Class | Application | Reference |

| 5-Allyl-6-benzyl-2-(2-(methoxymethoxy)ethylthio)pyrimidin-4(3H)-one | S-DABO Analogues | HIV-1 Reverse Transcriptase Inhibitors | nih.gov |

Advanced Research Topics and Future Perspectives

Chemo- and Regioselective Transformations of 1-Iodo-2-methoxymethoxyethane

The differential reactivity of the C-I bond and the MOM ether in this compound allows for a high degree of chemo- and regioselectivity in its transformations. The carbon-iodine bond, with a relatively low bond dissociation energy, is susceptible to a variety of reactions, including nucleophilic substitution and cross-coupling reactions. Conversely, the MOM ether is a stable protecting group for the hydroxyl functionality, resistant to many reaction conditions but can be cleaved under specific acidic conditions.

Research in this area focuses on exploiting this reactivity difference. For instance, the iodine atom can be selectively replaced by various nucleophiles without affecting the MOM group. This allows for the introduction of diverse functional groups at the C-1 position. A key research direction is the development of reaction conditions that allow for the selective transformation of one site over the other, or the sequential functionalization of both sites in a controlled manner.

A representative example of its application can be seen in the synthesis of complex molecules where the iodinated part of the molecule participates in coupling reactions while the methoxymethoxy-protected alcohol awaits a later deprotection and functionalization step. google.com

Catalytic Approaches for Enhanced Reactivity and Selectivity

To improve the efficiency and selectivity of reactions involving this compound, various catalytic systems are being investigated. In cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, palladium or copper catalysts are commonly employed to facilitate the formation of new carbon-carbon bonds at the C-1 position. Research is focused on developing more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings.

The use of phase-transfer catalysts has also been explored to enhance the rate of nucleophilic substitution reactions. These catalysts facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate, this compound, resides, thereby accelerating the reaction.

Future work in this area will likely involve the design of novel ligand-metal complexes that can fine-tune the reactivity of the C-I bond and enable even more challenging transformations with high precision.

Flow Chemistry Applications for Synthesis and Reaction Studies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise manner, offers several advantages for reactions involving this compound. syrris.jp The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or fast reactions. nih.govvapourtec.com

The synthesis of this compound itself, as well as its subsequent transformations, can be adapted to flow processes. This allows for rapid reaction optimization and straightforward scaling up of production. nih.gov For instance, the iodination of 2-methoxymethoxyethanol could be performed in a flow reactor, allowing for better control over the reaction and potentially higher throughput.

Furthermore, flow chemistry setups can be coupled with in-line analytical techniques for real-time reaction monitoring. This provides valuable kinetic data and allows for a deeper understanding of the reaction mechanisms. The application of flow chemistry to nucleoside modification has shown significant benefits, suggesting a promising avenue for the application of this compound in similar complex syntheses. ucl.ac.uk

Computational Chemistry and Spectroscopic Studies on Reactivity and Conformation

Computational chemistry provides powerful tools to investigate the electronic structure, conformation, and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed chemo- and regioselectivities. These theoretical studies can guide the design of new experiments and the development of more efficient synthetic protocols.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for characterizing the structure and conformation of this compound and its reaction products. Advanced NMR techniques, like 2D-NMR, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Conformational analysis, supported by computational modeling, is crucial for understanding how the molecule's shape influences its reactivity.

Future research will likely involve a synergistic approach, combining computational predictions with experimental spectroscopic data to gain a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this compound.

Development of Novel Reagents and Methodologies Utilizing the Compound

The unique properties of this compound make it a valuable precursor for the development of novel reagents and synthetic methodologies. For example, it can be used to introduce the methoxymethoxyethyl group into various molecules, a motif that may be of interest in medicinal chemistry or materials science.

Researchers are exploring its use in the development of new multicomponent reactions, where this compound could act as a key building block, reacting with multiple other components in a single step to generate complex products. Additionally, its application in the synthesis of functionalized polymers or as a component in the design of new catalysts or ligands is an active area of investigation. The development of novel reagent systems for converting hydroxyl groups to iodo groups with inversion of configuration highlights the ongoing innovation in this field. rsc.org

The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic transformations and the creation of novel molecules with potentially valuable properties.

Q & A

Basic: What are the established synthetic routes for 1-Iodo-2-methoxymethoxyethane, and how can purity be verified?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions. For example, 2-methoxyethoxyethanol can react with hydroiodic acid (HI) under controlled conditions to introduce the iodine substituent. Alternative routes may employ Mitsunobu reactions or alkylation of methoxymethoxy precursors with iodine-containing reagents .

Purity Verification:

- NMR Spectroscopy: Confirm structural integrity using H and C NMR to identify peaks corresponding to methoxy (δ ~3.3 ppm) and iodoethane (δ ~3.5-4.0 ppm) groups .

- Chromatography: Use GC-MS or HPLC to detect impurities (e.g., unreacted starting materials or di-iodinated byproducts) .

- Elemental Analysis: Verify iodine content (~55.2% theoretical) to assess stoichiometric accuracy .

Advanced: How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states via solvation. For instance, SN2 reactions with azide ions proceed faster in DMF (yield >85%) compared to THF (yield ~60%) .

- Temperature Optimization: Elevated temperatures (60–80°C) accelerate reactions but may promote elimination pathways. Kinetic studies using DSC or in-situ IR spectroscopy can map competing reaction trajectories (substitution vs. elimination) .

Data Table:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Major Byproduct |

|---|---|---|---|

| DMF | 36.7 | 2.1 × 10⁻³ | None |

| THF | 7.5 | 0.8 × 10⁻³ | Alkene |

| Acetone | 20.7 | 1.5 × 10⁻³ | Ethers |

Stability: What are the key factors affecting the thermal stability of this compound, and how can decomposition be mitigated?

Methodological Answer:

- Thermal Degradation: Decomposition above 100°C releases iodine radicals, detected via TGA-MS. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical chain reactions .

- Light Sensitivity: UV exposure accelerates C-I bond cleavage. Store in amber glass under inert gas (N₂/Ar) to extend shelf life .

- Moisture Control: Hydrolysis generates 2-methoxyethoxyethanol and HI. Use molecular sieves (3Å) in storage containers to maintain dryness .

Application: In what ways can this compound serve as a building block in polymer chemistry?

Methodological Answer:

- Polymer Crosslinking: The iodine moiety participates in radical-mediated crosslinking of poly(ethylene glycol) (PEG) derivatives, enhancing mechanical strength in hydrogels (e.g., 20% crosslink density improvement) .

- Functional Group Introduction: React with Grignard reagents or organozinc compounds to synthesize ether-linked dendrimers. For example, coupling with phenylmagnesium bromide yields aryl-functionalized polymers .

Case Study:

In a 2012 study, this compound was used to synthesize star-shaped polymers via atom transfer radical polymerization (ATRP), achieving narrow polydispersity (Đ = 1.08) .

Mechanistic: What mechanistic insights have been gained from studying the elimination pathways of this compound under basic conditions?

Methodological Answer:

- E2 vs. E1cb Pathways: Kinetic isotope effects (KIEs) and computational modeling (DFT) suggest dominant E2 mechanisms in strongly basic conditions (e.g., NaOH/EtOH), with β-hydrogen abstraction concurrent with C-I bond cleavage .

- Steric Effects: Bulky bases (e.g., t-BuOK) favor elimination over substitution (95% alkene formation vs. 5% substitution) due to hindered approach to the α-carbon .

Data Table:

| Base | Solvent | Temp (°C) | % Elimination | % Substitution |

|---|---|---|---|---|

| NaOH | Ethanol | 80 | 70 | 30 |

| t-BuOK | THF | 60 | 95 | 5 |

| K₂CO₃ | DMF | 100 | 40 | 60 |

Advanced: How can competing reaction pathways be controlled during the synthesis of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.